REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([Cl:9])=[N:4][CH:5]=[N:6][C:7]=1Cl.CCN(CC)CC.[CH2:17]([NH2:22])[C:18]([CH3:21])([CH3:20])[CH3:19]>C(O)CCC>[Cl:9][C:3]1[N:4]=[CH:5][N:6]=[C:7]([NH:22][CH2:17][C:18]([CH3:21])([CH3:20])[CH3:19])[C:2]=1[NH2:1]
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=NC1Cl)Cl
|
Name
|
|
Quantity
|
1.2 mmol
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
1.05 mmol
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the cooled reaction mixture
|
Type
|
CUSTOM
|
Details
|
was evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=NC=N1)NCC(C)(C)C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |